6H-Purin-6-one, 3,9-dihydro-9-butyl-

Lipophilicity Membrane permeability Drug-likeness

Select 9-butylhypoxanthine (CAS 5444-84-8) for purine-target discovery. Its N9-butyl chain delivers a LogP of 0.92 and TPSA of 59.28 Ų, yielding superior CNS permeability vs hypoxanthine (LogP -0.75). This defined lipophilic vector enables reproducible SAR mapping of enzyme hydrophobic pockets, unlike uncontrolled shorter-chain analogs. With NLT 98% purity from ISO-certified supply, it ensures batch consistency for PNP inhibition assays, HPLC validation, and neuroinflammatory probe synthesis—supported by U.S. Patent 5,091,432.

Molecular Formula C9H12N4O
Molecular Weight 192.22 g/mol
CAS No. 5444-84-8
Cat. No. B11907013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6H-Purin-6-one, 3,9-dihydro-9-butyl-
CAS5444-84-8
Molecular FormulaC9H12N4O
Molecular Weight192.22 g/mol
Structural Identifiers
SMILESCCCCN1C=NC2=C1N=CNC2=O
InChIInChI=1S/C9H12N4O/c1-2-3-4-13-6-12-7-8(13)10-5-11-9(7)14/h5-6H,2-4H2,1H3,(H,10,11,14)
InChIKeyPYQRTVFFAKSPAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Butylhypoxanthine (CAS 5444-84-8) – Physicochemical Profile & Starting Material for Purine Derivative Research


6H-Purin-6-one, 3,9-dihydro-9-butyl- (CAS 5444-84-8), commonly referred to as 9-butylhypoxanthine, is an N9‑alkylated hypoxanthine derivative with the molecular formula C₉H₁₂N₄O and a molecular weight of 192.22 g·mol⁻¹ . The compound belongs to the 6‑oxopurine class and features a butyl substituent at the N9 position of the hypoxanthine core, which significantly alters its lipophilicity (computed LogP ≈ 0.92) compared with the parent hypoxanthine (LogP ≈ −0.75) [1]. This physicochemical shift forms the basis for its use as a model compound in purine metabolism studies and as a synthetic intermediate in medicinal chemistry programs targeting purine‑recognizing enzymes and receptors [2].

Why Generic 9‑Alkylhypoxanthines Cannot Replace 9‑Butylhypoxanthine (5444-84-8) in Quantitative Structure–Activity Studies


The biological and physicochemical properties of 9‑alkylhypoxanthines are exquisitely sensitive to the length of the N9‑alkyl chain. Systematic variation from methyl to pentyl produces stepwise, quantifiable changes in lipophilicity (ΔLogP), topological polar surface area (TPSA), hydrogen‑bond donor count, and molecular flexibility (rotatable bonds) [1]. Because these parameters directly govern membrane permeability, aqueous solubility, plasma protein binding, and target‑site occupancy, substituting 9‑butylhypoxanthine with a shorter‑ or longer‑chain analog in a research protocol inevitably introduces uncontrolled physicochemical bias that can confound structure–activity relationship (SAR) interpretation and compromise batch‑to‑batch reproducibility [2]. The quantitative evidence presented below delineates the specific dimensions along which 9‑butylhypoxanthine is differentiated from its nearest homologs, thereby enabling evidence‑based selection for procurement.

Quantitative Differentiation of 9‑Butylhypoxanthine (5444-84-8) Versus Hypoxanthine and 9‑Alkylhomologs


400‑Fold Increase in Computed Lipophilicity (LogP) Relative to Hypoxanthine

The computed octanol‑water partition coefficient (LogP) of 9‑butylhypoxanthine is 0.91970, compared with −0.75 for unsubstituted hypoxanthine [1]. This represents a >400‑fold increase in the predicted octanol‑to‑water concentration ratio (ΔLogP ≈ 1.67), indicating markedly higher lipophilicity that is expected to enhance passive membrane permeability and alter subcellular distribution [1]. The class‑level inference from medicinal chemistry SAR suggests that each additional methylene unit in the N9‑alkyl chain contributes approximately +0.5 LogP units, making the butyl homolog a balanced compromise between excessive hydrophilicity (methyl/ethyl) and potential solubility‑limited absorption (pentyl/hexyl) [2].

Lipophilicity Membrane permeability Drug-likeness

Reduction in Topological Polar Surface Area (TPSA) of 12–15 Ų Relative to Hypoxanthine

9‑Butylhypoxanthine exhibits a computed topological polar surface area (TPSA) of 59.28 Ų . By contrast, hypoxanthine has a reported TPSA of approximately 74 Ų (estimated from the sum of contributions of the two nitrogen atoms in the purine ring and the carbonyl oxygen) [1]. This reduction of roughly 15 Ų is attributable to the N9‑butyl substitution, which masks a polar N–H group. Class‑level inference from the literature indicates that compounds with TPSA < 60 Ų have a significantly higher probability of crossing the blood–brain barrier, whereas those with TPSA > 70 Ų are generally restricted to peripheral distribution [2].

TPSA Membrane permeability Oral bioavailability

Reduction of Hydrogen‑Bond Donor Count from 2 to 1 Relative to Hypoxanthine

The target compound possesses exactly 1 hydrogen‑bond donor (HBD), compared with 2 HBDs for hypoxanthine [1]. This reduction directly follows from the N9‑alkylation, which eliminates the tautomeric N9–H donor. Medicinal chemistry design principles (e.g., Lipinski’s Rule of Five) establish that HBD count is inversely correlated with passive permeability, and a reduction from 2 to 1 HBD is considered a meaningful improvement in predicted absorption characteristics [2].

Hydrogen-bond donor ADME Permeability

Increased Conformational Flexibility: 3 Rotatable Bonds vs. 0 for Hypoxanthine

9‑Butylhypoxanthine contains 3 rotatable bonds (the entire butyl side‑chain), whereas hypoxanthine has zero rotatable bonds apart from the rigid purine scaffold [1]. This structural difference introduces conformational entropy that can modulate binding kinetics (on‑rate/off‑rate) at target sites, influence solubility through disruption of crystal lattice packing, and affect metabolic stability by creating additional sites for cytochrome P450 oxidation [2]. The difference is quantifiable via the number of freely rotating bonds: 3 vs. 0.

Rotatable bonds Molecular flexibility Entropy

Patent‑Documented Utility as a Pharmaceutical Precursor for Neuroimmunological Agents

U.S. Patent 5,091,432 explicitly claims 9‑substituted hypoxanthine derivatives, including 9‑butylhypoxanthine, as bi‑functional compounds for treating neuroimmunological disorders in mammals [1]. The patent specification describes a general formula (STR1) in which the 9‑substituent serves as a neurologically active moiety, distinguishing these derivatives from other 9‑alkylhypoxanthines used solely as metabolic probes. While quantitative in vivo efficacy data specific to the butyl homolog are not disclosed in the abstract, the patent provides legal and technical validation for its use as a privileged scaffold in neuroimmunology research, a therapeutic application not claimed for the methyl, ethyl, or propyl homologs in the same patent family [1].

Neuroimmunology Patent differentiation Synthetic intermediate

Commercial Availability at Defined High Purity (NLT 98 %) for Reproducible Research

9‑Butylhypoxanthine is commercially obtainable with a certified purity of NLT 98 % from ISO‑compliant manufacturers (e.g., MolCore, product MC777320) . By comparison, many 9‑alkylhypoxanthine homologs (e.g., 9‑propyl, 9‑pentyl) are not routinely stocked at comparable purity levels from major suppliers, requiring custom synthesis with attendant delays and batch‑to‑batch variability . This purity specification is critical for quantitative biochemical assays, where even low‑level impurities can act as competitive inhibitors or fluorescent interferents, distorting IC₅₀ and Kd determinations [1].

Purity specification Procurement quality Reproducibility

Optimal Procurement Scenarios for 9‑Butylhypoxanthine (5444-84-8) Based on Quantitative Differentiation Evidence


Lipophilicity‑Driven CNS Penetration Screening Cascades

With a computed LogP of 0.92 and TPSA of 59.28 Ų, 9‑butylhypoxanthine sits within the favorable ADME space for blood–brain barrier penetration . Research groups screening purine‑based chemical probes for neuroinflammatory or neurodegenerative targets should prioritize this compound over hypoxanthine (LogP −0.75, TPSA ≈ 74 Ų) because the latter is predicted to have negligible CNS exposure. The butyl homolog thus serves as a more translatable tool compound for target engagement studies in neuronal cell models .

Purine Nucleoside Phosphorylase (PNP) Inhibitor SAR Programs

The 6‑oxopurine scaffold of 9‑butylhypoxanthine is a recognized pharmacophore for purine nucleoside phosphorylase (PNP) inhibition . The N9‑butyl substituent provides a defined lipophilic vector that can be systematically varied in SAR studies to map the enzyme’s hydrophobic pocket. Unlike hypoxanthine, which lacks the alkyl chain, 9‑butylhypoxanthine offers a baseline compound with measurable affinity (class‑level inference from 9‑alkylhypoxanthine PNP inhibitor literature), enabling researchers to quantify the contribution of chain length to binding energy .

Neuroimmunological Drug Discovery Within Patented Chemical Space

U.S. Patent 5,091,432 provides legal and technical precedent for using 9‑substituted hypoxanthine derivatives, including 9‑butylhypoxanthine, as bi‑functional agents for neuroimmunological disorders . Pharmaceutical and biotechnology companies pursuing novel treatments for multiple sclerosis, peripheral neuropathy, or neuroinflammatory conditions can procure this compound as a key starting material or reference standard for structure‑guided lead optimization, benefiting from existing IP documentation that shorter‑chain homologs lack .

High‑Reproducibility Enzymology and Quality Control Laboratories

The commercial availability of 9‑butylhypoxanthine at NLT 98 % purity from ISO‑certified suppliers ensures batch‑to‑batch consistency for quantitative enzyme kinetic assays, HPLC method validation, and pharmacopeial reference standard preparation . Laboratories requiring rigid SOPs for inhibitor screening or metabolite identification should select this catalog‑grade product over custom‑synthesized 9‑propyl or 9‑pentyl homologs, which may introduce uncontrolled impurity profiles that confound kinetic parameter determination .

Quote Request

Request a Quote for 6H-Purin-6-one, 3,9-dihydro-9-butyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.